molecular formula C12H24N2O B1289061 Bis(4-aminocyclohexyl) ether CAS No. 51097-78-0

Bis(4-aminocyclohexyl) ether

Cat. No. B1289061
CAS RN: 51097-78-0
M. Wt: 212.33 g/mol
InChI Key: SZEWALYSKVMFAD-UHFFFAOYSA-N
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Description

Bis(4-aminocyclohexyl) ether is a chemical compound that serves as a monomer or intermediate in the synthesis of various polymers. It is characterized by the presence of amine groups attached to a cyclohexyl structure through ether linkages. This compound is particularly useful in the preparation of polyimides, poly(ether imide)s, and polyamides due to its ability to introduce flexibility and improve solubility in the resulting polymers .

Synthesis Analysis

The synthesis of compounds related to bis(4-aminocyclohexyl) ether often involves nucleophilic substitution reactions, where a bis(hydroxyphenyl)cyclohexane reacts with a halogenated compound, such as p-chloronitrobenzene, in the presence of a base like K2CO3. This is followed by a reduction step, typically using hydrazine, to introduce the amine functionalities . Another approach includes the nitro-displacement of a bis(hydroxyphenyl)cyclohexane with a dinitrile compound, followed by hydrolysis and dehydration to form an anhydride, which can then be polymerized with diamines .

Molecular Structure Analysis

The molecular structure of bis(4-aminocyclohexyl) ether derivatives is characterized by the presence of a cyclohexane ring, which imparts a cardo structure to the molecule. This cardo group is known to enhance the solubility and improve the film-forming ability of the resulting polymers. The ether linkages provide flexibility, while the amine groups are reactive sites for polymerization .

Chemical Reactions Analysis

Bis(4-aminocyclohexyl) ether and its derivatives undergo various chemical reactions, primarily involving the amine groups. These reactions include polycondensation with dianhydrides to form polyimides and poly(ether imide)s, as well as reactions with dicarboxylic acid chlorides to produce polyamides . The amine groups can also react with electrophiles to form iminium salts, which can further react with nucleophiles to yield secondary and tertiary amines .

Physical and Chemical Properties Analysis

Polymers derived from bis(4-aminocyclohexyl) ether exhibit excellent solubility in a variety of organic solvents, which is a significant advantage for processing and application purposes . They also show high thermal stability, with decomposition temperatures often exceeding 450°C, and glass transition temperatures ranging from 188°C to 266°C, depending on the specific polymer structure . These materials form transparent, tough, and flexible films with good mechanical properties, such as tensile strength and modulus, making them suitable for high-performance applications .

Scientific Research Applications

  • Synthesis of Poly(ether imide)s : Bis(4-aminocyclohexyl) ether has been utilized in the synthesis of highly organosoluble poly(ether imide)s, which exhibit excellent solubility in various solvents. These polymers have shown thermal stability up to 450°C and have potential applications in the creation of transparent, tough, and flexible films (Liaw et al., 2001).

  • Development of Aromatic Polybenzoxazoles : This compound is used in synthesizing aromatic polybenzoxazoles, offering polymers with enhanced glass-transition temperatures and improved solubility. The resultant materials are amorphous and can be used to create flexible and tough films, beneficial for various industrial applications (Hsiao & He, 2001).

  • Creation of Organosoluble Polyimides : Research shows the utility of bis(4-aminocyclohexyl) ether in the preparation of organosoluble polyimides. These materials are characterized by their film-forming ability, tensile properties, and thermal stability, making them suitable for high-performance materials in various industries (Yang et al., 2001).

  • Gas Transport Properties in Polymer Membranes : Studies have investigated the impact of bis(4-aminocyclohexyl) ether in enhancing the gas transport properties of fluorinated poly(ether imide) membranes. These membranes demonstrate higher selectivity and permeability for certain gases, suggesting their potential in gas separation technologies (Sen et al., 2009).

  • Synthesis of Light-Colored and Soluble Polyimides : Bis(4-aminocyclohexyl) ether is used in the synthesis of light-colored and organosoluble fluorinated polyimides, which exhibit lower dielectric constants and moisture absorption. This research points towards their use in electrical and electronics industries due to these unique properties (Yang et al., 2007).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of Bis(4-aminocyclohexyl) ether .

properties

IUPAC Name

4-(4-aminocyclohexyl)oxycyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h9-12H,1-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEWALYSKVMFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OC2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621477
Record name 4,4'-Oxydi(cyclohexan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-aminocyclohexyl) ether

CAS RN

51097-78-0
Record name 4,4'-Oxydi(cyclohexan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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